molecular formula C13H11NO5S B14637234 3-Nitrophenyl phenylmethanesulfonate CAS No. 56620-17-8

3-Nitrophenyl phenylmethanesulfonate

Cat. No.: B14637234
CAS No.: 56620-17-8
M. Wt: 293.30 g/mol
InChI Key: ZWYZPOQNLYRXCI-UHFFFAOYSA-N
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Description

3-Nitrophenyl phenylmethanesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a nitrophenyl group and a phenylmethanesulfonate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrophenyl phenylmethanesulfonate typically involves the reaction of phenylmethanesulfonyl chloride with 3-nitrophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate ester. The reaction conditions are generally mild, and the product can be purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is typically produced in bulk and subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenyl phenylmethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Nitrophenyl phenylmethanesulfonate involves the interaction of its sulfonate group with various molecular targets. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. The nitrophenyl group can also participate in electron transfer processes, making the compound useful in redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl phenylmethanesulfonate
  • 2-Nitrophenyl phenylmethanesulfonate
  • 4-Nitrophenyl benzylsulfonate

Uniqueness

3-Nitrophenyl phenylmethanesulfonate is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the nitro group on the phenyl ring can significantly affect the compound’s electronic properties and its behavior in chemical reactions .

Properties

CAS No.

56620-17-8

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

(3-nitrophenyl) phenylmethanesulfonate

InChI

InChI=1S/C13H11NO5S/c15-14(16)12-7-4-8-13(9-12)19-20(17,18)10-11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

ZWYZPOQNLYRXCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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